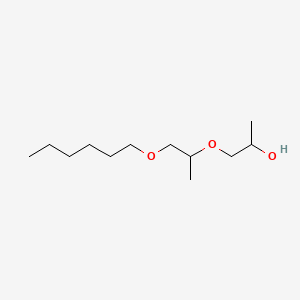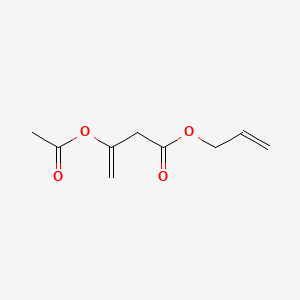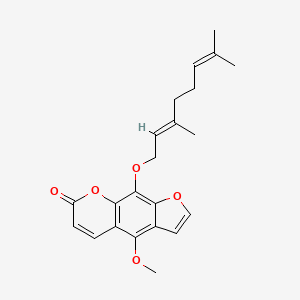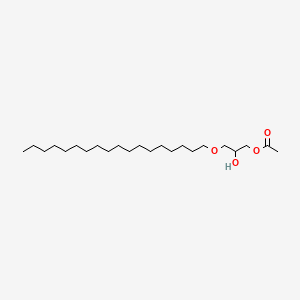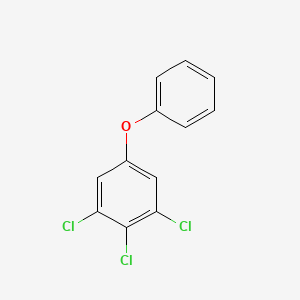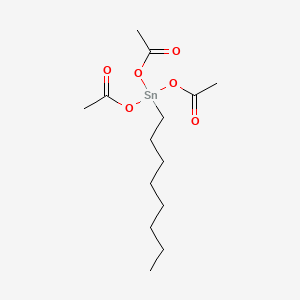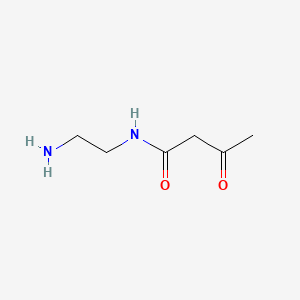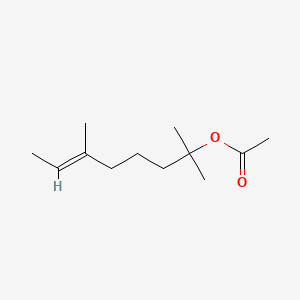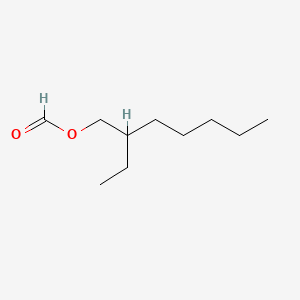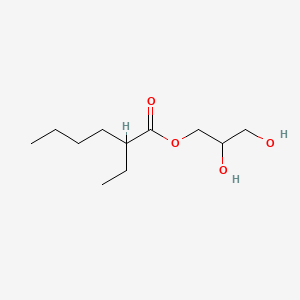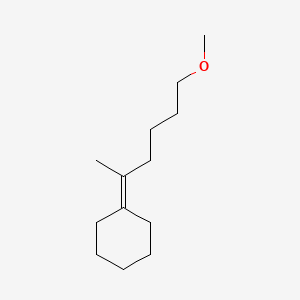
3-Hydroxy-2,2-dimethylhexyl butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2,2-dimethylhexyl butyrate is an organic compound belonging to the class of hydroxy fatty acids It is characterized by the presence of a hydroxyl group attached to a fatty acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethylhexyl butyrate typically involves the esterification of 3-hydroxy-2,2-dimethylhexanol with butyric acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of biocatalysts, such as lipases, can also be employed to achieve regioselective esterification, reducing the need for harsh chemical catalysts and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2,2-dimethylhexyl butyrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation, while amines can be used for amination reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-2,2-dimethylhexyl butyrate or 3-carboxy-2,2-dimethylhexyl butyrate.
Reduction: Formation of 3-hydroxy-2,2-dimethylhexanol.
Substitution: Formation of 3-chloro-2,2-dimethylhexyl butyrate or 3-amino-2,2-dimethylhexyl butyrate.
Aplicaciones Científicas De Investigación
3-Hydroxy-2,2-dimethylhexyl butyrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2,2-dimethylhexyl butyrate involves its interaction with various molecular targets and pathways. It can act as an inhibitor of histone deacetylases, leading to epigenetic modifications and regulation of gene expression. Additionally, it may modulate metabolic pathways by influencing enzyme activity and substrate availability.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxybutyric acid: A beta hydroxy acid with similar structural features but different chain length and functional groups.
3-Hydroxy-2,2-dimethylbutanoic acid: Another hydroxy fatty acid with a shorter carbon chain.
Uniqueness
3-Hydroxy-2,2-dimethylhexyl butyrate is unique due to its specific chain length and the presence of both hydroxyl and ester functional groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
Propiedades
Número CAS |
85508-25-4 |
|---|---|
Fórmula molecular |
C12H24O3 |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
(3-hydroxy-2,2-dimethylhexyl) butanoate |
InChI |
InChI=1S/C12H24O3/c1-5-7-10(13)12(3,4)9-15-11(14)8-6-2/h10,13H,5-9H2,1-4H3 |
Clave InChI |
MILAEHMPRCLZIF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(C)(C)COC(=O)CCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


